Weak and Non-Selective Inhibition of OCT1 Transporter Compared to Potent Clinical Inhibitors
The compound exhibits weak inhibitory activity against the human organic cation transporter 1 (OCT1/SLC22A1). Its IC50 of 138 µM [1] is approximately two orders of magnitude higher (less potent) than established, potent clinical OCT1 inhibitors such as atropine (IC50 = 1.2 µM) and prazosin (IC50 = 1.8 µM) [2]. This indicates that 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol is a very weak ligand for OCT1 and unlikely to cause clinically significant transporter-mediated drug-drug interactions at relevant concentrations. No data on selectivity against related transporters (OCT2, OCT3) is available for this specific compound.
| Evidence Dimension | Inhibitory Potency (IC50) against Human OCT1 |
|---|---|
| Target Compound Data | 138,000 nM (138 µM) |
| Comparator Or Baseline | Atropine: 1,200 nM (1.2 µM); Prazosin: 1,800 nM (1.8 µM) |
| Quantified Difference | 115-fold less potent than atropine; 77-fold less potent than prazosin |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells, assessed as reduction in ASP+ substrate uptake via microplate reader |
Why This Matters
This data confirms the compound is a weak OCT1 inhibitor, differentiating it from potent clinical inhibitors and suggesting a low risk of OCT1-mediated drug-drug interactions in research applications.
- [1] BindingDB. (n.d.). PrimarySearch_ki for monomerid=50241341 (Target: OCT1). View Source
- [2] Solvo Biotechnology. (n.d.). OCT1 (Organic Cation Transporter 1) Transporter Information. View Source
